molecular formula C6H17GdO10 B093015 Gadolinium(3+);triacetate;tetrahydrate CAS No. 15280-53-2

Gadolinium(3+);triacetate;tetrahydrate

Cat. No. B093015
CAS RN: 15280-53-2
M. Wt: 406.4 g/mol
InChI Key: ZPKMIURLGRBLPQ-UHFFFAOYSA-K
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Description

Gadolinium(3+);triacetate;tetrahydrate is not directly mentioned in the provided papers, but we can infer its properties and relevance from the studies on similar gadolinium complexes. Gadolinium complexes are of significant interest due to their applications in medical imaging, particularly as contrast agents in magnetic resonance imaging (MRI). The papers provided discuss various gadolinium complexes, their synthesis, structure, and potential applications in medical diagnostics and treatment.

Synthesis Analysis

The synthesis of gadolinium complexes often involves the reaction of gadolinium salts with organic ligands. For instance, the reaction of gadolinium ethylenediaminetetraacetates with phosphorous acid leads to the formation of mixed-ligand polymeric and dimeric complexes . Another study reports the synthesis of a new gadolinium acid diphosphate tetrahydrate, which crystallizes in the monoclinic system . These synthesis methods are crucial for creating complexes with specific properties for desired applications.

Molecular Structure Analysis

The molecular structure of gadolinium complexes is characterized using techniques such as single crystal X-ray diffraction, FT-IR, ESI-MS, and thermogravimetric analysis. For example, the gadolinium ethylenediaminetetraacetate complexes are octa-coordinated by EDTA and phosphite ions, forming one-dimensional chains or dimeric octatomic rings . The tetraaqua[2,6-diacetylpyridinebis(semicarbazone)]-gadolinium(III) trinitrate complex is nine-coordinate with a pseudo-tricapped trigonal prismatic geometry . These structural details are essential for understanding the behavior and efficacy of the complexes in their applications.

Chemical Reactions Analysis

The reactivity of gadolinium complexes in solution is an important aspect of their behavior. For instance, the gadolinium ethylenediaminetetraacetate complexes dissociate to monomeric units in aqueous solution . The stability and reactivity of these complexes in different environments are critical for their safe and effective use as MRI contrast agents or in other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of gadolinium complexes, such as solubility, magnetic behavior, and thermal stability, are investigated to determine their suitability for various applications. Gadolinium complexes are generally very soluble in water, which is advantageous for biomedical applications . The magnetic behavior of some gadolinium complexes indicates weak antiferromagnetic interactions, which is relevant for their function as MRI contrast agents . Thermal analysis shows that dehydration and decomposition of these complexes occur at high temperatures .

Scientific Research Applications

MRI Contrast Enhancement

Gadolinium-based complexes, such as Gd(DOTA) and its analogues, are utilized as contrast agents in MRI to improve the visualization of internal structures. Gd(DOTA) has been identified as a stable alternative to Gd(DTPA), offering enhanced serum stability and superior imaging capabilities for detecting tumors in athymic mice (M. Magerstädt et al., 1986). The rate of formation and stability of these complexes can be influenced by the basicity and rigidity of the ligands involved, as demonstrated in the synthesis of macrocyclic polyamino carboxylate complexes of gadolinium (Krishan Kumar & M. Tweedle, 1993).

pH-responsive MRI Agents

Gadolinium(III) chelates with specific pendant arms have been developed to create pH-responsive MRI contrast agents. These agents exhibit changes in water relaxivity with pH, which can be leveraged for more targeted and responsive imaging applications (M. Woods et al., 2004).

Structural Analysis

The synthesis and crystal structure analysis of gadolinium complexes, such as potassium triaqua(ethylenediamine-tetraacetate)gadolinium(III) pentahydrate, provide insights into the coordination chemistry of gadolinium and its potential for various applications including imaging and therapy (Yang Chuna, 2002).

Relaxivity Properties and Conjugation

Studies on gadolinium triacetic monoamide DOTA derivatives explore their relaxivity properties and potential for conjugation with proteins or particles, which could enhance their application in targeted MRI contrast agents (David Thonon et al., 2007).

Clearance and Safety Studies

Research on the clearance of gadolinium-based agents, such as liposomal encapsulated Gd3+ complexes, is crucial for understanding their safety profile and ensuring their rapid and complete excretion to minimize toxicity (E. Unger et al., 1991).

Safety And Hazards

Gadolinium(3+);triacetate;tetrahydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

gadolinium(3+);triacetate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Gd.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKMIURLGRBLPQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17GdO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633449
Record name Gadolinium acetate--water (1/3/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gadolinium(3+);triacetate;tetrahydrate

CAS RN

15280-53-2
Record name Gadolinium acetate--water (1/3/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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